4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS No.: 847560-50-3
Cat. No.: VC2858355
Molecular Formula: C14H19BO3
Molecular Weight: 246.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847560-50-3 |
|---|---|
| Molecular Formula | C14H19BO3 |
| Molecular Weight | 246.11 g/mol |
| IUPAC Name | 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
| Standard InChI | InChI=1S/C14H19BO3/c1-10-6-7-11(9-16)8-12(10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 |
| Standard InChI Key | LUIMXIDOSHHWCZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)C |
Introduction
Chemical Identity and Structural Properties
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organoboron compound characterized by a benzaldehyde core structure with strategic functional group positioning. The compound features a methyl substituent at the 4-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 3-position of the benzene ring, along with an aldehyde group. This structural arrangement creates a versatile synthetic building block with multiple reactive sites for derivatization.
The compound is classified within the product family of Protein Degrader Building Blocks, suggesting its potential utility in pharmaceutical research and targeted protein degradation technologies . Its fundamental chemical identifiers and properties are summarized in Table 1.
Table 1: Chemical Identity and Properties of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
| Property | Value |
|---|---|
| Chemical Name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
| CAS Number | 847560-50-3 |
| Molecular Formula | C₁₄H₁₉BO₃ |
| Molecular Weight | 246.11 g/mol |
| SMILES Notation | CC1=C(C=C(C=O)C=C1)B1OC(C(O1)(C)C)(C)C |
| Physical Appearance | Solid, likely white to light yellow powder or crystal |
| Purity (Commercial) | ≥97% (varies by supplier) |
The compound contains several reactive functional groups that contribute to its synthetic utility. The aldehyde group provides a site for numerous transformations including condensation reactions, reductions, and oxidations. The boronate ester serves as a key functional handle for transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, which enables the formation of new carbon-carbon bonds. The methyl group, while less reactive, can serve as a site for subsequent functionalization through radical or benzylic chemistry.
Physical Properties and Stability Characteristics
Based on structural similarities to related compounds, 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is expected to exhibit physical properties comparable to other substituted benzaldehyde boronate esters. While specific physical data for this exact compound is limited in the provided search results, reasonable extrapolations can be made from structurally similar compounds.
The positional isomer 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, which lacks only the methyl substituent, exhibits a melting point range of 59.0 to 63.0°C and appears as a white to light yellow crystalline solid . Similarly, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has a melting point range of 51.0 to 55.0°C and is soluble in methanol . The target compound likely exhibits similar physical characteristics with slight modifications due to the additional methyl substituent.
Regarding stability, the compound requires specific storage conditions, suggesting potential sensitivity to environmental factors. Commercial suppliers recommend storage at 2-8°C , with some related compounds noted as air-sensitive and best stored under inert gas . This indicates that the pinacol boronate ester functionality may be susceptible to hydrolysis under atmospheric conditions or elevated temperatures.
Table 2: Storage and Stability Parameters
| Storage Parameter | Recommended Condition |
|---|---|
| Temperature | 2-8°C |
| Atmosphere | Preferably under inert gas |
| Light Exposure | Protect from light |
| Humidity | Store in dry conditions |
| Container | Airtight, moisture-resistant container |
These storage recommendations align with general handling practices for other boronate esters, which typically exhibit sensitivity to moisture and air over extended periods. The combination of boronate ester and aldehyde functionalities warrants careful handling to maintain compound integrity during storage and use.
Applications in Chemical Research and Industry
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde shows significant versatility in various research domains owing to its unique combination of functional groups. Its classification as a Protein Degrader Building Block highlights its importance in contemporary pharmaceutical research .
Medicinal Chemistry and Drug Discovery
The compound serves as a valuable intermediate in medicinal chemistry, particularly in:
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Synthesis of biologically active compounds through cross-coupling reactions
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Development of targeted protein degradation technologies, including Proteolysis Targeting Chimeras (PROTACs)
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Construction of library compounds for high-throughput screening
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Development of imaging agents and molecular probes
The aldehyde functionality provides a convenient handle for condensation reactions with amines, hydrazines, and hydroxylamines, enabling the formation of imines, hydrazones, and oximes, respectively. These transformations are frequently employed in the synthesis of compounds with potential biological activity.
Organic Synthesis
The strategic positioning of multiple functional groups makes this compound particularly valuable in organic synthesis:
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The boronate ester enables selective carbon-carbon bond formation through Suzuki-Miyaura coupling
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The aldehyde group facilitates various condensation reactions, including Wittig, Horner-Wadsworth-Emmons, and aldol reactions
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The potential for orthogonal reactivity between the boronate and aldehyde groups allows for controlled sequential transformations
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The methyl group offers possibilities for later-stage functionalization
Most suppliers indicate that this compound is intended for professional laboratory, research, or industrial use only, with specific restrictions noted regarding medical applications or consumer use .
| Potential Hazard | Recommended Precautions |
|---|---|
| Skin Irritation | Wear appropriate protective gloves; avoid skin contact |
| Eye Irritation | Use eye protection; avoid dust formation |
| Respiratory Irritation | Work in well-ventilated areas; use respiratory protection if needed |
| Air Sensitivity | Store under inert gas; minimize exposure to air and moisture |
Standard laboratory safety protocols should be followed, including:
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Use of appropriate personal protective equipment (PPE)
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Handling in a properly functioning chemical fume hood
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Proper disposal of waste according to local regulations
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Emergency protocols for spills or exposures
These precautions are extrapolated from the GHS classifications of similar compounds, which indicate hazards related to skin irritation (H315), eye irritation (H319), and potential respiratory irritation (H335) .
Comparative Analysis with Structurally Related Compounds
Understanding the relationship between 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and structurally similar compounds provides valuable context for its chemical behavior and applications. Several related compounds appear in the search results, enabling comparative analysis.
Table 5: Comparison of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with Related Compounds
The structural variations among these compounds lead to differences in reactivity and physical properties:
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The presence of the methyl group in 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde likely increases its lipophilicity compared to the non-methylated analogs.
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The positional relationships between the boronate ester and the aldehyde group influence the electronic properties of the aromatic ring, potentially affecting the reactivity of both functional groups.
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The substitution pattern may impact the crystal packing and intermolecular interactions, as observed in crystallographic studies of related compounds, which showed formation of supramolecular networks through various non-covalent interactions .
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The amine derivative (4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) presents different reactivity patterns and applications compared to the aldehyde-containing analog, particularly in bioconjugation chemistry.
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